1,2-Propadiene, 1-bromo- is a chemical compound with the molecular formula and a molecular weight of approximately 118.96 g/mol. It is also known by several synonyms, including 1-bromoallene and propa-1,2-diene. The compound features a unique structure characterized by the presence of both double bonds and a bromine atom attached to the first carbon of the propadiene chain. Its IUPAC Standard InChI is InChI=1S/C3H3Br/c1-2-3-4/h3H,1H2, which reflects its structural configuration as an unsaturated compound with potential reactivity due to the presence of the bromine substituent .
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex structures .
Synthesis of 1,2-propadiene, 1-bromo- can be achieved through various methods:
Each method varies in efficiency and yield depending on the specific reaction conditions employed .
1,2-Propadiene, 1-bromo- finds applications primarily in organic synthesis:
Due to its unique structure and reactivity profile, it could also be explored for use in pharmaceuticals or agrochemicals .
Several compounds share structural similarities with 1,2-propadiene, 1-bromo-, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Propadiene | C3H4 | No halogen substitution; fully unsaturated. |
| Allene | C3H4 | Similar structure but without halogen; reactive. |
| 1-Chloroallene | C3H3Cl | Chlorine instead of bromine; different reactivity. |
| Vinylbromide | C2H3Br | One less carbon; simpler structure; reactive. |
The uniqueness of 1,2-propadiene, 1-bromo- lies in its combination of multiple double bonds and a bromine substituent on the terminal carbon atom. This configuration gives it distinct reactivity patterns compared to its analogs .